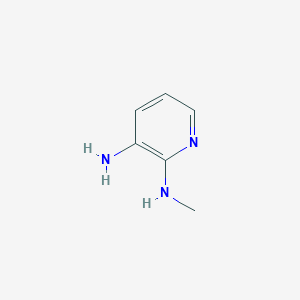

N2-Methylpyridine-2,3-diamine

Description

Significance of Pyridine (B92270) Diamine Architectures in Organic and Inorganic Chemistry

The pyridine diamine scaffold is a privileged structural motif in both organic and inorganic chemistry due to its unique combination of a heteroaromatic pyridine ring and two nucleophilic amino groups. This arrangement provides a versatile platform for constructing complex molecules and materials.

In organic synthesis, pyridine diamines are valuable precursors for building fused heterocyclic systems. For instance, pyridine-2,3-diamines are known to be convenient starting materials for creating pyridines fused with other heterocyclic rings, which are compounds of interest for their potential applications in materials science as photovoltaic materials and as biologically active agents. mdpi.com The strategic placement of the amino groups allows for stereoselective and regioselective reactions, making them useful building blocks in the synthesis of complex polyamine architectures. acs.org The Chichibabin reaction, a classic method for producing diaminopyridines, highlights the historical importance of these compounds, although modern synthetic methods have since been developed for greater efficiency.

In the realm of inorganic and coordination chemistry, the pyridine diamine framework is a highly effective ligand architecture. The nitrogen atom of the pyridine ring, along with the nitrogen atoms of the two amine groups, can act as a tridentate chelating agent, forming stable complexes with a wide array of metal ions. chesci.com These metal complexes are central to numerous applications. They serve as catalysts in a variety of chemical transformations, including oxidation and C-C bond-forming reactions. unimi.itmdpi.com The introduction of a pyridine unit into a macrocyclic ligand, for example, can significantly affect the thermodynamic properties and coordination kinetics of the resulting metal complexes, enhancing their catalytic activity. unimi.it

Furthermore, the ability of pyridine diamines to form predictable and robust structures with metal ions is exploited in supramolecular chemistry. These architectures are fundamental in creating mechanically-interlocked molecular systems, such as Borromean rings, where multiple macrocycles are linked through non-covalent, topological bonds. wikipedia.org The self-assembly of these intricate structures is often templated by metal ions coordinating to pyridine-containing ligands. wikipedia.org Schiff base ligands derived from the condensation of pyridine diamines with aldehydes or ketones are also widely studied, forming stable and often biologically relevant metal complexes. chesci.combohrium.com

Scope and Relevance of N2-Methylpyridine-2,3-diamine in Contemporary Chemical Research

This compound, a specific derivative within this important class of compounds, has garnered attention for its distinct properties and potential applications, particularly in medicinal chemistry and as a specialized building block. The introduction of a methyl group at one of the amine nitrogens (the N2 position) modifies the electronic and steric properties of the ligand, influencing its reactivity and coordination behavior compared to its unsubstituted parent, pyridine-2,3-diamine.

The primary relevance of this compound in current research lies in its potential as a biologically active agent. Studies have identified it as a cytotoxic compound effective against human cancer cells. biosynth.com This activity stems from its ability to inhibit protein synthesis, a fundamental process for cell proliferation. biosynth.com This finding positions this compound as a valuable scaffold for the design and synthesis of new therapeutic agents. Researchers often use such foundational molecules to create libraries of related compounds, such as the brominated derivative 5-bromo-N2-methylpyridine-2,3-diamine, to explore structure-activity relationships. chemshuttle.com

In addition to its biological profile, this compound serves as a specialized ligand in coordination chemistry. The N-methylation alters the donor properties of the amine and can lead to metal complexes with unique structural and electronic features. These complexes are subjects of investigation for their potential catalytic activities, drawing on the broader utility of pyridine diamine complexes. acs.orgnih.gov The compound's differentiated amines (one secondary, one primary) also offer a handle for selective chemical modifications, allowing for the construction of more complex, asymmetric ligands for use in catalysis and materials science. researchgate.net

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5028-20-6 | biosynth.comsigmaaldrich.comcymitquimica.com |

| Molecular Formula | C₆H₉N₃ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 123.16 g/mol | cymitquimica.com |

| Physical Form | Solid | sigmaaldrich.comcymitquimica.com |

| IUPAC Name | N²-methylpyridine-2,3-diamine | sigmaaldrich.com |

Interactive Table 2: Reported Research Findings for this compound

| Research Area | Finding | Reference |

| Medicinal Chemistry | Identified as a hydrophobic, cytotoxic agent against human cancer cells. | biosynth.com |

| Mechanism of Action | Inhibits protein synthesis in cancer cells by preventing the translation of mRNA. | biosynth.com |

| Enzyme Inhibition | Reported to inhibit enzymes such as acetonitrile (B52724) reductase. | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-6-5(7)3-2-4-9-6/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COANMWJRJDRXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40492465 | |

| Record name | N~2~-Methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5028-20-6 | |

| Record name | N2-Methyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5028-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-Methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Reaction Pathways of N2 Methylpyridine 2,3 Diamine

Established Synthetic Routes to N2-Methylpyridine-2,3-diamine

Amination Reactions of Halopyridine Precursors

One of the primary methods for synthesizing diaminopyridines involves the amination of halopyridine precursors. orgsyn.orgresearchgate.net This approach leverages the reactivity of halogenated pyridines towards nucleophilic substitution with ammonia (B1221849) or amines.

Copper-catalyzed amination reactions are a notable strategy. smolecule.com These reactions typically involve the coupling of a halogenated methylpyridine precursor with an amine nucleophile, such as aqueous ammonia, at elevated temperatures. smolecule.com For instance, 3-amino-2-halopyridine compounds can be converted to their corresponding diaminopyridine products through this method. smolecule.comgoogle.com The mechanism is believed to involve the oxidative addition of the halopyridine to the copper catalyst, followed by coordination of the amine and subsequent reductive elimination to form the crucial carbon-nitrogen bond. smolecule.com Reaction conditions often require temperatures between 150-200°C and reaction times of 4-8 hours. smolecule.com

Microwave-assisted copper-catalyzed amination has also been reported as a practical method for the synthesis of substituted 2,6-diaminopyridines, highlighting the ongoing advancements in this synthetic approach. researchgate.net

Catalytic Hydrogenation of Nitropyridine Precursors

Catalytic hydrogenation of nitropyridine precursors is a widely used and effective method for the synthesis of diaminopyridines. smolecule.com This process involves the reduction of nitro groups to amino groups using a catalyst in the presence of hydrogen gas.

A common approach is the reduction of a corresponding nitropyridine derivative, such as 2-amino-6-methyl-3-nitropyridine, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction is typically carried out in a solvent like methanol (B129727) at room temperature and can result in a quantitative yield of the desired diamine. The mechanism proceeds through the sequential reduction of the nitro group, likely involving nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. smolecule.com

Iron-mediated reduction systems in acidic aqueous media also provide an effective pathway for this transformation. smolecule.com Furthermore, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) can be achieved using reduced iron in a mixture of ethanol (B145695) and water with a catalytic amount of hydrochloric acid. orgsyn.org

The choice of catalyst and reaction conditions can be tailored to the specific substrate. For example, Raney nickel is another effective catalyst for the reduction of nitro groups in the synthesis of related diaminopyridines.

Precursor Derivatization and Isolation Techniques

The synthesis of this compound often involves multiple steps of precursor derivatization. For instance, a multi-step synthesis starting from 2-chloropyridine (B119429) can be employed to create a diaminopyridine scaffold, which could then be methylated. This sequence includes oxidation to the N-oxide, nitration, nucleophilic substitution with an amine, debenzylation, and finally, catalytic hydrogenation.

Isolation and purification of the final product are critical steps. Following the reaction, filtration is often used to remove the catalyst, such as Pd/C or Celite®. The filtrate is then concentrated under vacuum. Recrystallization from a suitable solvent, such as water, is a common technique to obtain the pure crystalline product. orgsyn.org

Functional Group Interconversions and Derivatization Strategies of this compound

The reactivity of this compound allows for a range of functional group interconversions and derivatization strategies, expanding its utility in the synthesis of more complex molecules.

Chemical Transformations Involving Amine Centers

The two amino groups in this compound are key reactive sites. These primary and secondary amine centers can undergo various chemical transformations.

One important reaction is N-alkylation. For example, the N3-amino group can be alkylated with reagents like cyclopropylmethyl bromide in the presence of a base to introduce new substituents. vulcanchem.com Reductive amination using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride provides a method for N-methylation, a conceptual framework that can be applied to pyridine (B92270) diamines.

The amine groups also allow for the formation of heterocyclic rings. For instance, imidazo[4,5-b]pyridines can be synthesized through the cyclization of diaminopyridine precursors. mdpi.com The amino groups can also participate in coupling reactions, serving as a building block for more complex structures. smolecule.com

Pyridine Ring Functionalization Reactions

The pyridine ring of this compound can also be functionalized, although the presence of the activating amino groups directs the reactivity.

Halogenation is a common functionalization reaction. For example, starting from a related methylpyridine, halogenation using reagents like iodine monochloride and chlorine gas can introduce halogen atoms at specific positions on the pyridine ring. smolecule.com Bromination of related nitropyridine precursors has also been demonstrated. mdpi.com

Furthermore, the pyridine ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine derivative is coupled with a boronic acid in the presence of a palladium catalyst. smolecule.com This allows for the formation of carbon-carbon bonds and the introduction of aryl or other organic fragments onto the pyridine scaffold. uiowa.edu The electron-deficient nature of the pyridine ring also makes it susceptible to nucleophilic attack, a reactivity that is enhanced by the presence of a nitro group in precursors. ntnu.no

Data Tables

Table 1: Synthetic Methods for Diaminopyridine Derivatives

| Method | Precursor | Reagents and Conditions | Product | Reference |

| Amination | 3-amino-2-halopyridine | Aqueous ammonia, copper catalyst, 150-200°C, 4-8 hours | 2,3-diaminopyridine (B105623) derivative | smolecule.comgoogle.com |

| Catalytic Hydrogenation | 2-Amino-6-methyl-3-nitropyridine | 10% Pd/C, H₂ (balloon), MeOH, Room Temperature, 4 hours | 6-Methylpyridine-2,3-diamine | |

| Iron Reduction | 2-amino-5-bromo-3-nitropyridine | Reduced iron, 95% ethanol, water, HCl (cat.), steam bath, 1 hour | 2,3-Diamino-5-bromopyridine | orgsyn.org |

| Multi-step Synthesis | 2-chloropyridine | 1. mCPBA or H₂O₂ 2. Mixed acid nitration 3. Benzylamine 4. H₂SO₄ 5. Pd/C, H₂ | 2,4-diaminopyridine |

Table 2: Functionalization Reactions of Pyridine Derivatives

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

| N-Alkylation | N3-methylpyridine-2,3-diamine | Cyclopropylmethyl bromide, base | N3-(cyclopropylmethyl)pyridine-2,3-diamine | vulcanchem.com |

| Halogenation | 2-methylpyridine | Iodine monochloride, chlorine gas | Halogenated 2-methylpyridine | smolecule.com |

| Suzuki-Miyaura Coupling | Halogenated pyridine | Boronic acid derivative, Palladium catalyst | Arylated pyridine derivative | smolecule.com |

| Imidazo[4,5-b]pyridine formation | 5-bromo-N2-methylpyridine-2,3-diamine | Refluxing with SnCl₂·2H₂O in ethanol | Imidazo[4,5-b]pyridine core | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The pursuit of environmentally benign synthetic routes for fine chemicals and pharmaceutical intermediates is a central theme in modern organic chemistry. For this compound, green chemistry approaches can be conceptualized by focusing on two main aspects: the synthesis of the core 2,3-diaminopyridine structure and the subsequent selective N-methylation.

Traditional methods for the synthesis of 2,3-diaminopyridine often involve multi-step procedures with harsh reagents. orgsyn.org However, several pathways have been identified that offer more environmentally friendly alternatives.

One common precursor is 2-amino-3-nitropyridine. Its reduction to 2,3-diaminopyridine is a key step. While methods using tin or stannous chloride are effective, they generate significant metallic waste. orgsyn.orgsmolecule.com A greener alternative is the use of iron in acidified aqueous ethanol, which is more environmentally benign. orgsyn.orgsmolecule.com Even more aligned with green chemistry principles is the catalytic hydrogenation of 2-amino-3-nitropyridine. This method typically employs a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, offering high efficiency and producing water as the primary byproduct. smolecule.com

Another significant route starts from 2-chloro-3-aminopyridine. The amination of this compound can be achieved using aqueous ammonia, which is a greener alternative to many other aminating agents. This reaction is often carried out under pressure and at elevated temperatures, sometimes in the presence of a catalyst. orgsyn.orggoogle.com A patented method describes the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst to produce 2,3-diaminopyridine compounds. google.com Another approach involves heating 2-chloro-3-aminopyridine with zinc ammonium (B1175870) chloride in an autoclave, which provides the target diamine in moderate yield. smolecule.comchemicalbook.com While effective, the high temperature and the use of metal salts present some environmental and safety considerations.

The table below summarizes some of the greener approaches to the synthesis of the 2,3-diaminopyridine core.

| Starting Material | Reagents and Conditions | Yield (%) | Green Chemistry Aspects |

| 2-Amino-3-nitropyridine | Fe, aqueous acidified ethanol | Not specified | Use of less toxic and more abundant metal (iron) compared to tin. |

| 2-Amino-3-nitropyridine | H₂, Pd/C, organic solvent | High | Catalytic process, high atom economy, water as a byproduct. smolecule.com |

| 2-Chloro-3-aminopyridine | Aqueous ammonia, catalyst, 100-150°C | Not specified | Use of aqueous ammonia as a greener aminating agent. google.com |

| 2-Chloro-3-aminopyridine | Zinc ammonium chloride, 220°C | 60 | High temperature, but avoids more hazardous reagents. chemicalbook.com |

The introduction of a methyl group onto the 2-amino position of 2,3-diaminopyridine is the final step in the synthesis of the target compound. Traditional methylation methods often rely on toxic and hazardous reagents like methyl iodide or dimethyl sulfate. rsc.org Green chemistry offers several more sustainable alternatives.

One of the most promising green methylation strategies is the use of methanol as a C1 source. This approach, often referred to as a "borrowing hydrogen" reaction, is catalyzed by transition metals such as ruthenium (Ru) or iridium (Ir). nih.govacs.org The reaction proceeds under weak base conditions, and the only byproduct is water, making it a highly atom-economical and environmentally friendly process. nih.gov For example, Ru(II) complexes have been shown to be effective for the N-methylation of various amines, including aminopyridines, using methanol. nih.gov

Another innovative and green approach is the use of dimethyl carbonate (DMC) as a methylating agent. DMC is a non-toxic and biodegradable reagent. The N-methylation of amines with DMC can be performed under solventless conditions, further enhancing the green credentials of the process. Palladium nanoparticles supported on a metal-organic framework (Pd@Al-BDC MOF) have been reported as an efficient and selective heterogeneous catalyst for the N-methylation of aniline (B41778) derivatives with DMC. researchgate.net A novel 2-D Al-BPED MOF has also been shown to be a reusable and selective catalyst for the N-alkylation of amines with dialkyl carbonates. bohrium.com These catalytic systems offer the advantages of high selectivity, solvent-free conditions, and catalyst reusability. researchgate.netbohrium.com

A key challenge in the synthesis of this compound is the selective methylation of the 2-amino group over the 3-amino group and the ring nitrogens. Research on the methylation of 2,3-diaminopyridine with methyl iodide has shown that the position of methylation is solvent-dependent, with methylation occurring on both the ring and the 3-amino group. rsc.org The development of green catalytic methods that can achieve high selectivity for the N2-position is a significant area of research.

The table below presents some of the green N-methylation methods applicable to the synthesis of this compound.

| Methylating Agent | Catalyst / Conditions | Key Advantages |

| Methanol | Ru(II) or Ir(I) complexes, weak base | High atom economy, water as the only byproduct, use of a renewable C1 source. nih.govacs.org |

| Dimethyl Carbonate (DMC) | Pd@Al-BDC MOF, solventless | Non-toxic methylating agent, solvent-free conditions, heterogeneous and reusable catalyst, high selectivity. researchgate.net |

| Dimethyl Carbonate (DMC) | Al-BPED MOF | Reusable and selective catalyst for N-alkylation. bohrium.com |

Iii. Structural Elucidation and Spectroscopic Characterization of N2 Methylpyridine 2,3 Diamine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide precise information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in a molecule.

For N2-Methylpyridine-2,3-diamine, NMR analysis confirms the presence of the pyridine (B92270) ring, the primary and secondary amine groups, and the N-methyl substituent. rsc.org The proton (¹H) NMR spectrum in deuterochloroform (CDCl₃) shows characteristic signals for the aromatic protons on the pyridine ring, as well as distinct signals for the amine protons and the methyl group protons. rsc.org The carbon (¹³C) NMR spectrum complements this by identifying the carbon atoms of the pyridine ring and the methyl group. rsc.org

Detailed NMR data for this compound are presented below. rsc.org

| Analysis | Spectrometer Frequency | Solvent | Chemical Shifts (δ) in ppm |

| ¹H NMR | 500 MHz | CDCl₃ | 7.81 (dd, J = 5.1, 1.5 Hz, 1H), 6.85 (dd, J = 7.4, 1.5 Hz, 1H), 6.54 (dd, J = 7.4, 5.1 Hz, 1H), 4.17 (s, 1H), 3.17 (s, 2H), 3.04 (d, J = 2.8 Hz, 3H) |

| ¹³C NMR | 126 MHz | CDCl₃ | 151.2, 139.3, 128.4, 121.8, 113.2, 28.7 |

NMR is also crucial for characterizing derivatives of this compound. For example, in the synthesis of imidazo[4,5-b]pyridines, which are formed from the cyclization of the diamine, NMR is used to confirm the formation of the new heterocyclic ring system. rsc.org Similarly, the ¹H and ¹³C NMR spectra of precursors like 5-bromo-N-methyl-3-nitropyridin-2-amine are used to verify its structure before its reduction to the corresponding diamine. mdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

For this compound, IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:

N-H Stretching: The primary (-NH₂) and secondary (-NHCH₃) amine groups typically exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine usually shows two bands (symmetric and asymmetric stretching), while the secondary amine shows one.

C-H Stretching: Aromatic C-H stretches from the pyridine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring are found in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the amino groups typically occurs around 1600 cm⁻¹.

C-N Stretching: These vibrations for both the aromatic and aliphatic amine C-N bonds appear in the 1250-1350 cm⁻¹ range.

Studies on related pyridine derivatives, such as 2-N-methylamino-3-methylpyridine N-oxide and various metal complexes of aminopyridines, utilize IR and Raman spectroscopy to confirm coordination and identify key functional group vibrations, supporting the structural analysis. nih.govresearchgate.net For instance, in the analysis of 3-methylpyridine-2-amidoxime, a characteristic C=N stretch is observed at 1640 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. The aminopyridine core of this compound acts as a chromophore.

The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted pyridine system. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. Studies on related compounds, such as 6-methoxy-N2-methylpyridine-2,3-diamine and metal complexes of aminopyridines, utilize UV-Vis spectroscopy to characterize the electronic properties of the molecules. researchgate.neteuropa.eu For example, the spectra of cobalt(II) complexes with 2-amino-3-methylpyridine (B33374) show bands attributed to π → π* or n → π* transitions of the ligand, in addition to metal-centered d-d transitions. researchgate.net Analysis of other pyridine derivatives also relies on UV-Vis spectroscopy to investigate electronic structure and potential for complex formation. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.

For this compound, both low-resolution and high-resolution mass spectrometry have been used to confirm its identity. rsc.org The data corroborates the expected molecular formula of C₆H₉N₃.

| Technique | Ionization Mode | Parameter | Value |

| LCMS | ESI+ | m/z [M+H]⁺ | 124 |

| HRMS | ESI+ | Calculated [M+H]⁺ for C₆H₁₀N₃ | 124.0869 |

| HRMS | ESI+ | Found [M+H]⁺ | 124.0959 |

Mass spectrometry is also indispensable for characterizing derivatives. For instance, in the synthesis of various substituted imidazo[4,5-b]pyridines from this compound, LCMS and HRMS are routinely used to confirm the mass of the resulting products, verifying that the desired reaction has occurred. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction Analysis of this compound Derivatives and Related Structures

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related compounds demonstrates the power of this technique. For example, the crystal structure of 2-N-methylamino-3-methylpyridine N-oxide, which shares a similar substitution pattern, was solved using X-ray diffraction. nih.gov The analysis revealed a nearly planar pyridine skeleton stabilized by an intramolecular N–H···O hydrogen bond, and the molecules were found to be connected by weak C–H···O intermolecular hydrogen bonds. nih.gov

The crystallographic data for 2-N-methylamino-3-methylpyridine N-oxide provides insight into the likely solid-state behavior of similar structures.

| Parameter | 2-N-methylamino-3-methylpyridine N-oxide |

| Formula | C₇H₁₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.099 (3) |

| b (Å) | 8.995 (3) |

| c (Å) | 10.128 (4) |

| β (°) | 111.34 (4) |

| Volume (ų) | 687.2 (5) |

Data from reference nih.gov

Similarly, crystal structures of metal complexes involving ligands like 2-amino-3-methylpyridine have been determined, showing how the ligand coordinates to metal centers and how intermolecular forces like hydrogen bonding and π–π stacking interactions stabilize the crystal packing. researchgate.net These studies underscore the importance of X-ray diffraction in the comprehensive structural analysis of pyridine diamine derivatives and their complexes.

Chromatographic and Purity Assessment Methodologies (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress, while High-Performance Liquid Chromatography (HPLC) provides quantitative information on the purity of the final compound.

The purity of this compound has been assessed using Liquid Chromatography-Mass Spectrometry (LCMS), with results indicating a purity of ≥ 95% by Area Under the Curve (AUC). rsc.org For derivatives, specific HPLC methods have been developed. For instance, a reverse-phase (RP) HPLC method for the separation of 6-methoxy-N2-methylpyridine-2,3-diamine uses a C18-based Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724), water, and a phosphoric acid modifier. sielc.com For mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com

The development of a validated HPLC method typically involves optimizing parameters such as the column, mobile phase composition, and detector wavelength to ensure selectivity, precision, and accuracy. researchgate.netresearchgate.net

| Compound | Technique | Column | Mobile Phase | Detection |

| 6-Methoxy-N2-methylpyridine-2,3-diamine | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS |

| 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | RP-HPLC | LiChrosorb 100 RP-18 | Acetonitrile, Phosphate Buffer (pH=2) | UV at 239 nm |

Data from references sielc.comresearchgate.net

In addition to HPLC, flash chromatography is a common preparative technique used to purify intermediates and final products, such as in the synthesis of this compound itself, where it was purified by filtering through a pad of celite and silica. rsc.org

Iv. Theoretical and Computational Investigations of N2 Methylpyridine 2,3 Diamine

Quantum Chemical Calculations (e.g., DFT, NBO)

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of molecules. Methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are powerful tools for this purpose. For aminopyridine derivatives, these calculations help in understanding the molecular geometry, charge distribution, and the nature of intramolecular interactions. aip.orgtandfonline.comresearchgate.net

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for predicting reactivity. pku.edu.cnufla.br The energies of HOMO and LUMO and their energy gap (ΔE) are crucial descriptors of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For aminopyridine derivatives, the HOMO is typically localized on the electron-rich regions, such as the amino groups and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic system, marking the likely sites for nucleophilic attack. researchgate.net In a study on 2,6-diaminopyridine, the HOMO-LUMO energy gap was calculated to be significant, suggesting a stable molecular structure. figshare.comtandfonline.com The introduction of a methyl group, as in N2-Methylpyridine-2,3-diamine, would be expected to slightly raise the HOMO energy due to its electron-donating inductive effect, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted diaminopyridine.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Properties for a Related Aminopyridine Derivative (4-(1-aminoethyl)pyridine)

This table presents calculated values for a related aminopyridine to illustrate the typical outputs of FMO analysis. Data is derived from DFT calculations at the B3LYP/6–311+G(d,p) level. dergipark.org.tr

| Parameter | Value (eV) |

| EHOMO | -7.05 |

| ELUMO | -0.97 |

| Energy Gap (ΔE) | 6.08 |

| Ionization Potential (I) | 7.05 |

| Electron Affinity (A) | 0.97 |

Natural Bond Orbital (NBO) analysis further refines this electronic picture by describing charge delocalization and donor-acceptor interactions within the molecule. nih.govacs.org For aminopyridines, NBO analysis reveals hyperconjugative interactions, such as those between the lone pair electrons of the nitrogen atoms and the antibonding orbitals of the pyridine ring. researchgate.netbohrium.com These interactions contribute significantly to the molecule's stability. In this compound, NBO analysis would likely highlight the interactions involving the lone pairs of the three nitrogen atoms and the σ and π orbitals of the aromatic ring and methyl group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and selectivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). dergipark.org.tr

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A lower hardness value indicates higher reactivity.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment.

Reaction pathways can be predicted by mapping the Molecular Electrostatic Potential (MEP). The MEP surface visually indicates the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. For aminopyridines, the most negative regions are typically found around the nitrogen atoms, identifying them as the most probable sites for electrophilic attack and protonation. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for a Related Aminopyridine Derivative (4-(1-aminoethyl)pyridine)

This table provides examples of reactivity descriptors calculated using DFT methods, illustrating how these values are used to predict chemical behavior. dergipark.org.tr

| Reactivity Descriptor | Value (eV) |

| Electronegativity (χ) | 4.01 |

| Chemical Hardness (η) | 3.04 |

| Chemical Softness (S) | 0.16 |

| Electrophilicity Index (ω) | 2.64 |

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Molecular Dynamics Simulations and Adsorption Mechanisms

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, including their interactions with surfaces and solvents. mdpi.comresearchgate.net While specific MD studies on this compound are scarce, research on the adsorption of other pyridine derivatives onto metal surfaces provides a valuable framework for understanding its potential behavior. mdpi.comacs.org

These studies often investigate the use of such molecules as corrosion inhibitors, where their adsorption onto a metal surface forms a protective layer. MD simulations can reveal the preferred orientation of the molecule upon adsorption. tandfonline.comatauni.edu.tr For many pyridine derivatives, adsorption occurs in a flat-lying orientation on the metal surface, which maximizes the interaction between the π-system of the pyridine ring and the surface atoms. mdpi.com The presence of multiple nitrogen atoms in this compound, with their lone pair electrons, would likely facilitate strong adsorption through coordinate bonding with the metal surface.

The simulations can also calculate the adsorption energy, which quantifies the strength of the interaction between the molecule and the surface. In a study of pyridine oximes on an iron surface, MD simulations provided adsorption energies that helped to understand the stability of the adsorbed layer. mdpi.com The adsorption of this compound would likely follow the Langmuir adsorption isotherm, a model that describes the formation of a monolayer of adsorbate on a surface. tandfonline.com

Table 3: Illustrative Adsorption Energies for Pyridine Oxime Isomers on an Fe(110) Surface in an Aqueous Phase

This table shows data from a molecular dynamics study on related compounds, demonstrating the type of information obtained from such simulations. mdpi.com

| Molecule | Adsorption Energy (eV) |

| 2-Pyridine Aldoxime | -4.81 |

| 3-Pyridine Aldoxime | -4.89 |

| Protonated 2-Pyridine Aldoxime | -5.73 |

| Protonated 3-Pyridine Aldoxime | -5.75 |

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its reactivity or properties is a central theme in chemistry and is greatly aided by computational methods. nih.govrsc.orgubc.ca For pyridine derivatives, even minor structural modifications, such as the position or nature of substituents, can significantly alter their chemical and physical properties. rsc.orgnih.gov

Computational studies on various aminopyridine isomers have shown how the position of the amino group affects the electronic distribution and reactivity of the molecule. researchgate.net The introduction of a methyl group to the amino nitrogen, forming a secondary amine as in this compound, would introduce both steric and electronic effects. Electronically, the methyl group is electron-donating, which can increase the electron density on the adjacent nitrogen and potentially enhance its nucleophilicity and basicity. Sterically, the methyl group can hinder interactions at the N2 position.

Quantitative Structure-Activity Relationship (QSAR) models, often built upon descriptors derived from computational chemistry, can predict the biological activity or other properties of a series of related compounds. chemrevlett.com By systematically studying a series of substituted diaminopyridines, one could develop a QSAR model to predict how different substituents at various positions on the this compound scaffold would modulate a specific property, such as its binding affinity to a biological target or its adsorption characteristics. This approach is fundamental in rational drug design and materials science. nih.gov

V. Coordination Chemistry of N2 Methylpyridine 2,3 Diamine and Its Metal Complexes

Ligand Design and Binding Modes of N2-Methylpyridine-2,3-diamine

This compound's structure, with its specific arrangement of nitrogen atoms, makes it an effective ligand in coordination chemistry. Its ability to form stable complexes with various transition metals is a key area of research. ekb.eg

This compound typically acts as a bidentate ligand, meaning it can bind to a metal ion through two of its donor atoms. This chelation involves the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the primary amine group at the 3-position. wiley.com This arrangement forms a stable five-membered chelate ring with the metal center. The presence of the methyl group on the other amine nitrogen (at the N2 position) can influence the steric and electronic properties of the resulting metal complex.

The formation of such chelate rings is a common feature in the coordination chemistry of similar pyridine-based ligands, leading to stable metal complexes. researchgate.netresearchgate.net The stability of these complexes is often enhanced by the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands.

The stereochemistry of metal complexes containing this compound is influenced by several factors, including the coordination number and preferred geometry of the metal ion, as well as steric interactions between the ligand and other coordinated molecules. uit.no The arrangement of the pyridine and amine groups allows for the formation of various coordination geometries, such as octahedral or square planar, depending on the metal center. nih.govresearchgate.net

Pyridine Nitrogen and Amine Group Chelation

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ekb.egwiley.com Characterization of these complexes is crucial to understand their structure, bonding, and properties.

This compound forms complexes with a variety of transition metals.

Palladium(II) Complexes : Palladium(II) complexes with pyridine-based ligands are well-documented. researchgate.netnih.gov These complexes often exhibit square planar geometry. The reaction of this compound with a palladium(II) salt like palladium(II) chloride would be expected to yield a complex where the ligand acts as a bidentate N,N'-donor.

Silver(I) Complexes : Silver(I) has a strong affinity for nitrogen donor ligands and typically forms linear or tetrahedral complexes. ekb.egacs.org The coordination of this compound to silver(I) could result in various structures, including polymeric chains if the ligand bridges between metal centers. researchgate.net

Copper(II) Complexes : Copper(II) complexes with nitrogen-containing ligands are widely studied and can adopt various geometries, including square planar and distorted octahedral. ekb.egomicsonline.org The reaction with this compound would likely result in a colored complex, with the specific geometry depending on the counter-ion and solvent used in the synthesis.

Iron Complexes : Iron can exist in multiple oxidation states and form a wide range of coordination complexes. The interaction of this compound with an iron salt could lead to octahedral complexes, with the electronic and magnetic properties being dependent on the spin state of the iron center.

The synthesis of these complexes is generally achieved by mixing the ligand and the metal salt in a suitable solvent, sometimes with gentle heating to facilitate the reaction. ekb.egwiley.com

Spectroscopic techniques are vital for confirming the coordination of this compound to a metal ion.

Infrared (IR) Spectroscopy : In the IR spectrum of the free ligand, characteristic bands for N-H and C-N stretching vibrations are observed. Upon coordination to a metal, these bands are expected to shift, typically to a lower frequency, which indicates the involvement of the nitrogen atoms in bonding with the metal. wiley.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the pyridine ring and near the amine groups will change upon coordination due to the influence of the metal ion. wiley.comresearchgate.net

UV-Visible Spectroscopy : The electronic spectra of the metal complexes often show new absorption bands that are not present in the free ligand or the metal salt. ekb.eg These bands can be attributed to d-d transitions within the metal center or to charge-transfer transitions between the metal and the ligand. researchgate.net

The table below summarizes typical spectroscopic data for related metal-pyridine complexes.

| Spectroscopic Technique | Observation upon Complexation | Reference |

| Infrared (IR) | Shift in N-H and C=N stretching frequencies | wiley.comresearchgate.net |

| ¹H NMR | Downfield or upfield shift of pyridine and amine protons | wiley.comresearchgate.net |

| UV-Visible | Appearance of new d-d or charge-transfer bands | ekb.egresearchgate.net |

For complexes of this compound, crystallographic analysis would confirm the bidentate coordination of the ligand through the pyridine and one of the amine nitrogens. It would also reveal the precise geometry (e.g., distorted octahedral, square planar) and provide details about the packing of the complex molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding. iucr.org

The table below shows representative crystallographic data for related pyridine-diamine metal complexes.

| Metal Complex System | Coordination Geometry | Key Structural Features | Reference |

| [CoCl(C₆H₇N)(C₂H₈N₂)₂]Cl₂·H₂O | Distorted Octahedral | Pyridine N and Cl⁻ are cis | iucr.org |

| [Pt(mpETSC)Cl] | Square Planar | Ligand acts as tridentate NNS donor | wiley.com |

| [VO₂(mpETSC)] | Square Pyramidal | Ligand acts as tridentate NNS donor | wiley.com |

Based on a comprehensive search of available scientific literature, there is currently no specific published research on the supramolecular assemblies or layer-by-layer deposition techniques involving the chemical compound this compound.

Therefore, it is not possible to provide an article on the following requested topics as they are not documented in existing research:

5.3. Supramolecular Assemblies Involving this compound Ligands 5.3.1. Self-Assembly Mechanisms 5.3.2. Layer-by-Layer Deposition Techniques

While general principles of supramolecular chemistry, self-assembly, and layer-by-layer deposition exist for related pyridine and diamine compounds, the strict requirement to focus solely on this compound cannot be met due to the absence of specific data for this compound.

Vi. Advanced Applications in Chemical Science

Role in Pharmaceutical Development as a Synthetic Scaffold or Intermediate

N2-Methylpyridine-2,3-diamine serves as a crucial building block in the pharmaceutical industry, primarily due to its utility as a synthetic scaffold for creating diverse heterocyclic compounds with potential therapeutic activities.

The diamine is a key precursor in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines. researchgate.netuctm.edu These scaffolds are recognized as "drug prejudice" moieties due to their prevalence in a wide range of medicinally important molecules. rsc.org The synthesis of imidazo[4,5-b]pyridines often involves the condensation of 2,3-diaminopyridines with various carbonyl compounds. mdpi.com For instance, 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine can be synthesized by refluxing equimolar amounts of 5-bromo-N2-methylpyridine-2,3-diamine, benzaldehyde, and p-benzoquinone in absolute ethanol (B145695). mdpi.com

The general synthetic approach for imidazo[4,5-b]pyridine derivatives from this compound is outlined below:

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| This compound | Aldehyde/Ketone | Condensation, often with an oxidizing agent | Substituted Imidazo[4,5-b]pyridine |

This table illustrates a generalized synthetic scheme. Specific reagents and conditions can vary.

Similarly, imidazo[1,2-a]pyridine (B132010) derivatives, which exhibit a broad spectrum of biological activities including antibacterial and anti-inflammatory properties, can be synthesized through various methods, although the direct use of this compound is less common for this specific isomer. researchgate.netorganic-chemistry.org The synthesis of these derivatives often starts from 2-aminopyridines. organic-chemistry.orgmdpi.com

The structural framework of this compound is integral to the discovery of new drug candidates. Its derivatives are explored for a variety of therapeutic applications due to their specific electronic and steric profiles. For example, imidazo[4,5-b]pyridine derivatives have been investigated as potential inhibitors of tyrosyl-tRNA synthetase, and for their antioxidant, anti-inflammatory, and anticancer activities. uctm.edu

A notable application is in the development of selective tyrosine kinase 2 (TYK2) inhibitors for treating autoimmune diseases. nih.govacs.org In the synthesis of these inhibitors, a derivative of this compound, specifically 4-Chloro-6-iodo-N2-methyl-pyridine-2,3-diamine, serves as a key intermediate. nih.govacs.org The structure-activity relationship (SAR) studies of these compounds have shown that modifications on the imidazo[4,5-b]pyridine scaffold significantly influence their potency and selectivity. nih.govacs.org

Synthesis of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives

Applications in Material Science and Functional Materials

The unique electronic and steric characteristics of this compound and its derivatives also lend themselves to applications in material science.

The ability to introduce various substituents onto the pyridine (B92270) and imidazole (B134444) rings of the derivatives of this compound allows for the fine-tuning of their electronic and steric properties. mdpi.comresearchgate.net This tunability is crucial for designing new materials with tailored functionalities. The introduction of bulky substituents can provide steric protection to a metal center in a complex, while different functional groups can modulate the electronic properties of the molecule. mdpi.comresearchgate.net

Derivatives of this compound, particularly those with extended conjugation, can exhibit interesting optical properties, making them candidates for use as luminophores. mdpi.com The electronic architecture of phenyl-aminopyridine derivatives, for example, allows for tunable luminescence. mdpi.com Imidazo[4,5-b]pyridine derivatives have also been explored as potential pH probes due to their acid-base properties and corresponding changes in spectral characteristics. irb.hr The development of such materials opens up possibilities for applications in sensors and optical devices. mdpi.comacs.orgnih.gov

The following table summarizes the key aspects of this compound derivatives in material science:

| Application Area | Key Feature | Potential Use |

| Electronic Materials | Tunable electronic profiles | Organic semiconductors, conductive polymers |

| Optical Materials | Tunable luminophores, pH sensitivity | Organic light-emitting diodes (OLEDs), chemical sensors |

Development of New Materials with Specific Electronic and Steric Profiles

Catalytic Applications of this compound Metal Complexes

The introduction of a pyridine moiety into macrocyclic ligands can significantly impact the thermodynamic and kinetic properties of their metal complexes, making them of great interest in catalysis. unimi.it While direct catalytic applications of this compound complexes are not extensively documented, the broader class of pyridine-containing ligands and their metal complexes are widely used in various catalytic reactions. unimi.itacs.orgacs.org

These complexes can catalyze a range of transformations, including C-C bond-forming reactions like the Suzuki-Miyaura coupling. acs.org The rigid conformational structure imposed by the pyridine ring can stabilize metal centers in various oxidation states, which is beneficial for oxidation reactions. unimi.it Furthermore, the ease of modifying the ligand structure allows for the development of stereoselective catalysts. unimi.it The principles governing the catalytic activity of these related systems suggest that metal complexes of this compound and its derivatives could also be effective catalysts for various organic transformations, including dinitrogen activation. nih.gov

Stereoselective C-C and C-O Bond Forming Reactions

The field of stereoselective synthesis benefits from ligands that can create a well-defined chiral environment around a metal center, guiding reactions to form specific stereoisomers. While direct catalytic applications of this compound are not extensively documented in the retrieved literature, the broader class of pyridine-containing macrocycles is recognized for its utility in promoting stereoselective C-C and C-O bond formations. unimi.it The rigid structure of the pyridine moiety within a macrocyclic ligand framework enhances the conformational stability of the resulting metal complexes. unimi.it This rigidity, combined with the potential for chiral modifications, allows for the creation of catalysts that can effectively control the stereochemical outcome of reactions. unimi.it The development of protein-based catalysts, or engineered enzymes, also presents a frontier for stereoselective C-C bond formation, where enzymes are modified to control enolate intermediates and produce substituted N-heterocycles with high diastereomeric excess. nih.gov

Oxidation Reactions

The nitrogen atoms within the this compound structure can influence its behavior in oxidation reactions. The pyridine ring itself can be oxidized to form the corresponding N-oxide, a common transformation for pyridine derivatives. smolecule.com Furthermore, the amino groups can be susceptible to oxidation. The introduction of a pyridine unit into macrocyclic ligands has been shown to affect the thermodynamic properties of their metal complexes, and the resulting increased conformational rigidity can stabilize high oxidation states of the coordinated metal. unimi.it This has led to the isolation and characterization of high-valent metal complexes relevant in oxidation catalysis, including biomimetic oxidation of various organic substrates. unimi.it For instance, iron complexes with pyridine-containing macrocyclic ligands have been investigated for their ability to activate C-H bonds in the presence of oxygen, where an oxoiron complex is proposed as the key catalytic species. unimi.it

Corrosion Inhibition Studies Utilizing this compound Derivatives

Derivatives of pyridine-diamines have emerged as effective corrosion inhibitors for metals, particularly for steel in acidic environments. nih.govtandfonline.com The protective action of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a barrier that shields the metal from the corrosive medium. nih.govmdpi.com The presence of heteroatoms like nitrogen and the π-electrons of the aromatic pyridine ring are crucial for this interaction. nih.gov

The efficacy of corrosion inhibitors is directly linked to their adsorption characteristics on the metal surface. Studies on pyridine-diamine derivatives show that they adsorb effectively on steel surfaces, with the inhibition efficiency increasing as the concentration of the inhibitor rises. nih.govtandfonline.com Conversely, efficiency tends to decrease with an increase in temperature. tandfonline.com For example, the derivative N2, N6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,6-diamine achieved an inhibition efficiency of 98% at a concentration of 10⁻³ M at 303 K. tandfonline.com Similarly, the ortho-substituted pyridine-2,3-diamine derivative, Tetra-Pz-Ortho, reached a maximum efficiency of 97.2% at the same concentration and temperature. nih.gov

The adsorption of these inhibitors on the steel surface is well-described by the Langmuir adsorption isotherm. nih.govtandfonline.com This model implies the formation of a monolayer of inhibitor molecules on the metal surface. Surface analysis techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and contact angle measurements confirm the formation of a protective layer of the inhibitor molecules on the steel. tandfonline.com

| Inhibitor Compound | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Adsorption Isotherm | Source |

|---|---|---|---|---|---|

| N2, N6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,6-diamine (MH-PA) | 10⁻³ | 303 | 98.0 | Langmuir | tandfonline.com |

| 2,3-bis[(bis((1H-pyrazol-1-yl) methyl) amino)] pyridine (Tetra-Pz-Ortho) | 10⁻³ | 303 | 97.2 | Langmuir | nih.gov |

Investigations into the mechanism of inhibition reveal that these pyridine-diamine derivatives function as mixed-type inhibitors. nih.govtandfonline.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Electrochemical impedance spectroscopy (EIS) studies show that the addition of the inhibitor increases the charge transfer resistance and decreases the double-layer capacitance at the metal-solution interface, which is indicative of a protective film formation. nih.gov

The adsorption process involves both physical (physisorption) and chemical (chemisorption) interactions. tandfonline.com Chemisorption is facilitated by the donation of lone pair electrons from the nitrogen atoms and π-electrons from the pyridine ring to the vacant d-orbitals of the iron atoms on the steel surface. nih.gov X-ray Photoelectron Spectroscopy (XPS) analysis has provided direct evidence for this chemical interaction, revealing the formation of N-Fe coordinate bonds. tandfonline.com Molecular dynamics simulations further support this by showing that the inhibitor molecules tend to adsorb in a parallel orientation to the metal surface, maximizing their contact and protective effect. tandfonline.com

Adsorption Behavior on Metal Surfaces (e.g., Steel)

Building Block in Complex Organic Synthesis

This compound is a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules. cymitquimica.com Its vicinal diamine functionality is particularly useful for synthesizing fused heterocyclic systems.

The adjacent amino and methylamino groups of this compound are perfectly positioned to react with 1,2-dicarbonyl compounds or their equivalents to form seven-membered rings or pyrazine (B50134) rings fused to the pyridine core.

Pyrido[2,3-b]pyrazines: The condensation of pyridine-2,3-diamines with α-dicarbonyl compounds is a standard and efficient method for preparing pyrido[2,3-b]pyrazines. researchgate.netthieme-connect.de Specifically, this compound has been shown to react with diethyl oxomalonate (B1226002) to yield the corresponding pyrido[2,3-b]pyrazinone derivative. thieme-connect.de The reaction involves the sequential condensation of the two amine functions with the two carbonyl groups of the dicarbonyl compound to form the pyrazine ring.

Pyrido[2,3-b] nih.govCurrent time information in West Northamptonshire, GB.diazepinols and Pyrido[2,3-b] nih.govCurrent time information in West Northamptonshire, GB.diazepinones: The synthesis of the seven-membered pyrido[2,3-b] nih.govCurrent time information in West Northamptonshire, GB.diazepine ring system can be achieved through the cyclocondensation of 2,3-diaminopyridine (B105623) with β-dicarbonyl compounds or their synthetic equivalents. researchgate.netnih.govacs.org For example, the reaction of 2,3-diaminopyridine with ethyl aroylacetates regiospecifically yields 3,5-dihydro-4H-pyrido[2,3-b] nih.govCurrent time information in West Northamptonshire, GB.diazepin-4-ones. nih.govacs.org Another route involves the reaction of 2,3-diaminopyridine with β-methoxyvinyl trichloromethyl ketones. researchgate.net While these examples use the parent 2,3-diaminopyridine, this compound serves as a direct precursor for N-methylated analogues of these important heterocyclic scaffolds. The reaction of 5-bromo-N2-methylpyridine-2,3-diamine with benzaldehyde, for instance, leads to the formation of a substituted imidazo[4,5-b]pyridine, demonstrating the utility of the diamine in building fused heterocycles. mdpi.com

Synthesis of Pyridine-Pyrazole Derivatives

This compound is a valuable precursor for synthesizing fused heterocyclic systems like pyridine-pyrazoles. Its reaction with various carbonyl compounds under different conditions allows for the construction of these complex structures. For instance, the reaction of this compound with diethyl oxomalonate is a known method for creating pyrido[2,3-b]pyrazinone derivatives, which are structurally related to pyridine-pyrazoles. thieme-connect.de

The synthesis of pyrazole (B372694) derivatives often involves the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound. preprints.org In the context of this compound, its vicinal diamine structure allows it to react with α-dicarbonyl compounds, leading to cyclization and the formation of a fused pyrazine ring, which can be considered a diazine analog of a pyrazole.

Furthermore, multicomponent reactions provide an efficient pathway to novel pyrazole and pyrazolo[3,4-b]pyridine derivatives. preprints.org While direct synthesis of pyridine-pyrazoles from this compound is a specific application, the broader field of pyrazole synthesis utilizes various strategies, including the reaction of hydrazines with α,β-unsaturated carbonyl compounds and 1,3-dipolar cycloaddition. preprints.org The development of new pyridine-pyrazole-sulfonate compounds has been shown to yield derivatives with potential antiviral activities, highlighting the importance of this structural motif in medicinal chemistry. rsc.org

General Building Block in the Synthesis of More Complex Organic Molecules

The unique arrangement of functional groups in this compound makes it a versatile building block for more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitution, oxidation, reduction, and cross-coupling reactions, enhances its utility in synthetic organic chemistry. smolecule.com A primary application is in the synthesis of the imidazo[4,5-b]pyridine scaffold, which is structurally similar to purines. nih.gov This is typically achieved through condensation with carbonyl compounds. nih.gov

The synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, for example, can be prepared from related bromo-substituted methylpyridine-diamines, which are precursors to a wide range of derivatives through reactions like the Suzuki cross-coupling. nih.gov The reactivity of this compound and its derivatives allows for the creation of diverse molecular structures with potential applications in pharmaceuticals and material science. smolecule.com

Biological Activity Screening and Interaction Studies

Potential Biological Activity and Interactions with Biomolecules

This compound and its derivatives are of significant interest for their potential biological activities. The core structure is a key component in compounds that can interact with various biological macromolecules, including enzymes and receptors. smolecule.com The amino groups on the pyridine ring allow for the formation of hydrogen bonds and coordination with metal ions, which can influence biochemical pathways.

Derivatives of this compound, such as imidazo[4,5-b]pyridines, are structurally analogous to purines and can modulate the function of different biological systems. nih.gov This similarity allows them to be recognized by biological targets that normally bind purines, leading to potential therapeutic effects. Studies on related pyridine-containing compounds have demonstrated a wide range of biological activities, underscoring the potential of this chemical family.

Table 1: Examples of Biologically Active Pyridine Derivatives and their Activities

| Derivative Class | Reported Biological Activity |

|---|---|

| Pyridine-pyrazole-sulfonates | Anti-HBV activity rsc.org |

| Pyrido[2,3-b]pyrazines | N-methyl-D-aspartate (NMDA) receptor antagonists, phosphodiesterase inhibitors thieme-connect.de |

| Imidazo[4,5-b]pyridines | Potential antiproliferative activity nih.gov |

Anti-bacterial, Anti-oxidant, and Enzyme Inhibition Activities

Derivatives of this compound have been investigated for a variety of specific biological activities.

Anti-bacterial Activity: Pyridine derivatives have a long history of being investigated for their antimicrobial properties. nih.gov For example, a series of pyridine-based azomethine scaffolds were synthesized and showed antimicrobial activity against several bacterial and fungal strains, including Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis. eurjchem.com Similarly, thieno[2,3-d]pyrimidinediones, which share structural similarities with fused pyridine systems, have demonstrated potent activity against multi-drug resistant Gram-positive organisms. nih.gov The introduction of different substituents onto the pyridine ring system can significantly influence the antibacterial efficacy of the resulting compounds. nih.gov

Table 2: Antimicrobial Activity of Synthesized Pyridine-Based Azomethine Derivatives

| Microbial Strain | Minimum Inhibitory Concentration (MIC) Range |

|---|---|

| Pseudomonas aeruginosa (NCIM 5031) | Moderate to good |

| Escherichia coli (NCIM 2065) | Moderate to good |

| Bacillus subtilis (NCIM 2699) | Moderate to good |

| Aspergillus niger (NCIM 620) | Moderate to good |

| Aspergillus fumigatus (NCIM 902) | Moderate to good |

| Aspergillus flavus (NCIM 549) | Moderate to good |

Source: Adapted from research on pyridine-based azomethine scaffolds. eurjchem.com

Anti-oxidant Activity: The antioxidant potential of pyridine derivatives has also been a subject of study. Certain pyridine-based azomethine derivatives have been evaluated for their ability to scavenge free radicals using the DPPH assay. eurjchem.com The antioxidant capacity is an important property for compounds intended for various therapeutic applications.

Enzyme Inhibition: The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents. Derivatives of pyridine compounds have been explored as enzyme inhibitors. For instance, some pyridine-based scaffolds have been tested for their alpha-amylase inhibition activity, which is relevant for the management of diabetes. eurjchem.com The structural features of these molecules allow them to bind to the active sites of enzymes, modulating their catalytic function.

Vii. Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for N2-Methylpyridine-2,3-diamine

While classical syntheses exist, future efforts should focus on developing more efficient, scalable, and sustainable methods for producing this compound and its derivatives. Modern synthetic methodologies offer significant advantages over traditional approaches.

Key areas for exploration include:

Flow Chemistry: The application of continuous flow synthesis techniques could offer improved yields, shorter reaction times, and enhanced safety profiles compared to conventional batch methods. This approach is particularly promising for optimizing the production of substituted pyridines .

Advanced Cross-Coupling Reactions: Palladium-catalyzed methods, such as the Suzuki cross-coupling reaction, have been effectively used for the synthesis of complex pyridine (B92270) derivatives from halogenated precursors. mdpi.com Future work could develop a robust Suzuki coupling strategy starting from a halogenated precursor to introduce diverse functionalities onto the pyridine ring of this compound.

Biocatalytic Synthesis: The use of microorganisms or isolated enzymes for chemical transformations represents a green and highly selective alternative to traditional chemical synthesis. Investigations into the bioconversion of pyridine-amines using bacterial strains have shown high conversion rates for hydroxylation, suggesting that biocatalysis could be a viable route for creating novel derivatives of this compound.

Formal Cycloadditions: The development of formal (3+3) cycloaddition reactions between enamines and unsaturated aldehydes has enabled large-scale synthesis of related pyridine amines. acs.org Adapting this methodology could provide a convergent and efficient route to the core structure of this compound.

| Synthetic Method | Potential Advantages | Relevant Precursors/Approach |

| Flow Chemistry | Increased efficiency, safety, and scalability. | Optimization of amination or cyclization reactions in a continuous reactor. |

| Suzuki Coupling | High functional group tolerance, ability to create C-C bonds. | Coupling of a borylated pyridine with a halogenated amine or vice-versa. mdpi.com |

| Biocatalysis | High selectivity, environmentally friendly conditions. | Use of engineered enzymes or whole-cell systems for selective functionalization. |

| (3+3) Cycloaddition | Convergent and atom-economical route. | Reaction of tailored enamines with unsaturated carbonyl compounds. acs.org |

Advanced Spectroscopic Characterization Techniques for Intricate Structural Details

A comprehensive understanding of the structural and electronic properties of this compound and its derivatives is paramount. While standard techniques like ¹H and ¹³C NMR are foundational scirp.org, advanced spectroscopic methods can provide deeper insights.

Future characterization efforts should employ:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of proton and carbon signals, especially in complex derivatives or metal complexes. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of the molecule and its coordination compounds, providing precise bond lengths, angles, and intermolecular interactions. mdpi.commdpi.com

Advanced Vibrational Spectroscopy: Far-infrared (Far-IR) spectroscopy can be used to probe the low-frequency vibrations associated with metal-ligand bonds in coordination complexes, offering direct evidence of coordination. acs.org

Charge Transfer Complex Analysis: Spectrophotometric studies of charge-transfer complexes formed with electron acceptors can elucidate the compound's electron-donating properties and help quantify key parameters like formation constants and ionization potential. nih.gov

Deeper Mechanistic Understanding through Integrated Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical behavior. Integrating theoretical calculations with experimental results can provide a profound understanding of the mechanistic nuances of reactions involving this compound.

Future computational studies should focus on:

Reaction Mechanism Elucidation: DFT calculations can map the potential energy surfaces of synthetic reactions, identifying transition states and intermediates. This approach has been used to study the nucleophilic addition pathways in reactions of 2,3-diaminopyridine (B105623) mdpi.com and can be applied to predict the most favorable routes for the functionalization of this compound.

Predicting Reactivity: Calculation of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps can identify the most nucleophilic and electrophilic sites within the molecule, guiding the design of new reactions. researchgate.net

Structure-Property Relationships: Theoretical models can correlate the geometric and electronic structure of the molecule with its spectroscopic signatures and physical properties, aiding in the interpretation of experimental data. mdpi.com

Corrosion Inhibition Studies: DFT and Monte Carlo simulations can be used to model the adsorption of the molecule on metal surfaces, explaining its potential as a corrosion inhibitor by analyzing the protective film formation at a molecular level. researchgate.net

Design of Next-Generation Coordination Compounds with Tailored Properties

The diamine functionality of this compound makes it an excellent chelating ligand for forming stable complexes with a wide range of metal ions. Future research should leverage this property to design novel coordination compounds with specific, tailored functionalities.

Promising design strategies include:

Catalysis: Developing transition metal complexes (e.g., with iron, palladium, ruthenium) that can act as catalysts for important organic transformations, such as C-C bond formation or hydroamination reactions. The electronic and steric properties of the this compound ligand can be tuned to optimize catalytic activity and selectivity. acs.org

Schiff Base Complexes: Condensation of the primary amino group with aldehydes or ketones can generate versatile Schiff base ligands. The resulting metal complexes often exhibit interesting biological activities and can be used in catalysis. bohrium.comresearchgate.net

Bioinorganic Mimics: Designing complexes that mimic the active sites of metalloenzymes. For example, creating manganese complexes that function as superoxide (B77818) dismutase (SOD) mimics could have therapeutic potential. academie-sciences.fr

Functional Materials: Synthesizing coordination polymers or metal-organic frameworks (MOFs) where the this compound unit acts as a structural linker. These materials could have applications in gas storage, separation, or as sensors.

| Complex Type | Target Metal Ions | Potential Application | Design Rationale |

| Catalytic Complex | Pd, Ru, Fe, Ni | C-C Cross-Coupling, Hydrogenation | Fine-tuning of ligand sterics and electronics to control catalytic cycle. acs.org |

| Schiff Base Complex | Co, Cu, Ni, Fe | Antimicrobial Agents, Oxidation Catalysis | Enhanced stability and versatile coordination geometries (N,O donors). researchgate.net |

| Bioinorganic Mimic | Mn, Cu | Antioxidants, Enzyme Models | Replicating the coordination environment of metalloprotein active sites. academie-sciences.fr |

| Coordination Polymer | Zn, Cu, Cr | Gas Sorption, Luminescent Sensors | Use as a rigid or flexible linker to build porous or functional frameworks. |

Expanded Utility in Emerging Technologies and Interdisciplinary Research

The unique properties of this compound make it a candidate for application in several emerging technological and interdisciplinary fields.

Future directions include:

Medicinal Chemistry and Drug Design: Utilizing the compound as a scaffold in structure-guided drug design. Its ability to form specific hydrogen bonds and coordinate with metal ions is relevant for designing inhibitors of enzymes like kinases or the bacterial protein MmpL3, which are targets in oncology and infectious diseases, respectively. nih.govmdpi.com

Materials Science: Incorporation into novel polymers or organic electronic materials. The nitrogen-containing heterocyclic structure can impart desirable electronic properties, making its derivatives suitable for use in organic light-emitting diodes (OLEDs) or as components of sensors. icm.edu.plmit.edu

AI-Driven Discovery: Employing artificial intelligence and machine learning algorithms to predict the properties of virtual libraries of this compound derivatives. This can accelerate the discovery of new molecules with optimized characteristics for specific applications, such as new drugs or materials, without the need for exhaustive synthesis and screening.

Antitubercular Agents: The pyridine core is a key feature in many antitubercular agents. Future research could focus on designing derivatives of this compound as inhibitors of essential mycobacterial enzymes, leveraging structure-activity relationship studies to enhance potency and membrane permeability. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.